molecular formula C8H20Cl2N2 B1426089 N,N,4-trimethylpiperidin-4-amine dihydrochloride CAS No. 1312784-77-2

N,N,4-trimethylpiperidin-4-amine dihydrochloride

Cat. No. B1426089
M. Wt: 215.16 g/mol
InChI Key: JZSJTJSIHKPWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-trimethylpiperidin-4-amine dihydrochloride, also known as TMP or Trimethylpiperidine, is a commonly used reagent in organic chemistry. It has a CAS Number of 1312784-77-2 and a molecular weight of 215.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N,N,4-trimethylpiperidin-4-amine dihydrochloride is 1S/C8H18N2.2ClH/c1-8(10(2)3)4-6-9-7-5-8;;/h9H,4-7H2,1-3H3;2*1H . This indicates the molecular formula of the compound is C8H18N2.2ClH .


Physical And Chemical Properties Analysis

N,N,4-trimethylpiperidin-4-amine dihydrochloride is a powder that is stored at room temperature . Its molecular weight is 215.17 .

Scientific Research Applications

Hindered Amine Light Stabilizers (HALS)

This compound has been utilized in the synthesis of novel polymerizable Hindered Amine Light Stabilizers (HALS). These HALS have been copolymerized with ethylene or propylene using metallocene catalyst systems, showcasing its utility in materials science for enhancing the durability and stability of polymers against light and oxidative degradation (Wilen et al., 2000).

Amination Reactions

In organic synthesis, the compound has been demonstrated to serve effectively as an isosteric replacement in the synthesis of dihydropyridine NPY1 receptor antagonists, prepared through ZnCl2-mediated reductive amination reactions. This application underlines its significance in the development of pharmacologically active molecules (Luo et al., 2004).

Antimicrobial Surfaces

The compound has been part of a study where a sterically hindered amine monomer was synthesized and covalently bonded to surfaces like silica gel, cellulose, and polyurethane to produce antimicrobial activity. This innovative approach points to its potential in creating antimicrobial coatings and materials for medical applications and water treatment (Barnes et al., 2007).

Neurotropic Activity

Research has explored the neurotropic activity of derivatives, indicating the potential for developing new bioactive molecules that might influence neuroactivity and could be significant in the study of neurological disorders and treatments (Zaliznaya et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

N,N,4-trimethylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(10(2)3)4-6-9-7-5-8;;/h9H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSJTJSIHKPWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-trimethylpiperidin-4-amine dihydrochloride

CAS RN

1312784-77-2
Record name N,N,4-trimethylpiperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,4-trimethylpiperidin-4-amine dihydrochloride
Reactant of Route 2
N,N,4-trimethylpiperidin-4-amine dihydrochloride
Reactant of Route 3
N,N,4-trimethylpiperidin-4-amine dihydrochloride
Reactant of Route 4
N,N,4-trimethylpiperidin-4-amine dihydrochloride
Reactant of Route 5
N,N,4-trimethylpiperidin-4-amine dihydrochloride
Reactant of Route 6
N,N,4-trimethylpiperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.